Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23BrN2O2. This compound is known for its unique structure, which includes a tert-butyl group, a brominated aromatic ring, and a piperazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and piperazine moiety are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 4-bromo-2-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-11-15(18)6-5-14(13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJYMPEDABQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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